molecular formula C16H25ClFNO2 B3078630 4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride CAS No. 1052546-72-1

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride

Cat. No. B3078630
CAS RN: 1052546-72-1
M. Wt: 317.82 g/mol
InChI Key: XVXHQIHZUHGDKC-UHFFFAOYSA-N
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Description

“4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride” is a chemical compound with the CAS Number: 1052546-72-1 . It has a molecular weight of 317.83 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24FNO2.ClH/c1-13-11-16 (20-7-3-4-17)14 (2)10-15 (13)12-18-5-8-19-9-6-18;/h10-11H,3-9,12H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.83 . It is a solid in its physical form .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : One compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a potent, orally active h-NK(1) receptor antagonist with significant solubility in water. This compound has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Biological Activity and Crystal Structure : The synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (3) and its characterization, including crystal structure, revealed significant anti-TB activity and superior antimicrobial activity. This compound has shown remarkable anti-TB activity with a minimal inhibitory concentration (MIC) of 3.12 μg/ml (Mamatha S.V et al., 2019).

  • Palladium(II) and Mercury(II) Complexation : N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride are first tellurated derivatives of morpholine, synthesized for complexation with palladium(II) and mercury(II). The structural characterization of these complexes provides insights into their potential applications in organometallic chemistry (Singh et al., 2000).

  • Antidepressant Activity : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has been synthesized and investigated for its antidepressant activities using the mice forced swimming test. The results indicated potential for further investigation in antidepressant activity (Tao Yuan, 2012).

  • Antihypoxic Activity : A study on 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides revealed several compounds with high antihypoxic effects. These substances are essentially non-toxic and could be potential antioxidants (Ukrainets et al., 2014).

  • Peripheral Blood Parameters : Research on nitrogen-containing compounds, including morpholine derivatives, highlighted their effect on peripheral blood parameters in experimental pancytopenia. Some compounds demonstrated significant myelostimulating activity (Baktybayeva et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[[4-(3-fluoropropoxy)-2,5-dimethylphenyl]methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.ClH/c1-13-11-16(20-7-3-4-17)14(2)10-15(13)12-18-5-8-19-9-6-18;/h10-11H,3-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHQIHZUHGDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCCCF)C)CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride

CAS RN

1052546-72-1
Record name Morpholine, 4-[[4-(3-fluoropropoxy)-2,5-dimethylphenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052546-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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